(2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid

Chiral Resolution Diastereomeric Salt Crystallization Process Chemistry

The compound identified by CAS 71550-49-7 is the diastereomeric salt composed of (2R)-2-aminobutan-1-ol and 2-hydroxy-2-phenylacetic acid (mandelic acid) in a 1:1 stoichiometry, with a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol. This salt is the product of a mutual optical resolution system in which (R)-(−)-2-amino-1-butanol and (S)- or (R)-mandelic acid co-crystallize as less-soluble enantiomeric salt pairs, enabling simultaneous resolution of both racemic components.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 71550-49-7
Cat. No. B12744083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-aminobutan-1-ol;2-hydroxy-2-phenylacetic acid
CAS71550-49-7
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCC(CO)N.C1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C8H8O3.C4H11NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-2-4(5)3-6/h1-5,7,9H,(H,10,11);4,6H,2-3,5H2,1H3/t;4-/m.1/s1
InChIKeyUPWLDSYIAGBPIF-FZSMXKCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Aminobutan-1-ol Mandelate Salt (CAS 71550-49-7): Procurement-Relevant Identity and Chiral Resolution Context


The compound identified by CAS 71550-49-7 is the diastereomeric salt composed of (2R)-2-aminobutan-1-ol and 2-hydroxy-2-phenylacetic acid (mandelic acid) in a 1:1 stoichiometry, with a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . This salt is the product of a mutual optical resolution system in which (R)-(−)-2-amino-1-butanol and (S)- or (R)-mandelic acid co-crystallize as less-soluble enantiomeric salt pairs, enabling simultaneous resolution of both racemic components [1]. The free base, (R)-(−)-2-amino-1-butanol (CAS 5856-63-3), is a chiral amino alcohol widely employed as a synthetic intermediate for ethambutol and as a chiral auxiliary in asymmetric synthesis [2]. The mandelate salt form provides crystalline handling advantages and serves as a key isolation intermediate in preparative-scale optical resolution processes [1].

Why (2R)-2-Aminobutan-1-ol Mandelate Salt Cannot Be Substituted by Free Base or Alternative Chiral Amine Resolving Agents


Generic substitution of the (2R)-2-aminobutan-1-ol mandelate salt with the free base form or with alternative chiral amine resolving agents (e.g., ephedrine, cinchonine, α-methylbenzylamine) is not functionally equivalent for preparative chiral resolution applications. The mandelate salt exhibits a unique mutual optical resolution mechanism in which the less-soluble diastereomeric salt pair—(−)-2-amino-1-butanol-(−)-mandelic acid salt or its (+)/(+) counterpart—preferentially crystallizes from solution, a behavior not replicated by tartrate or glutamate salts [1]. Prior art resolution methods using L-tartaric acid or L-glutamic acid suffer from unfavorable solubility, depositability, and hygroscopicity of the resulting salts, leading to low resolution efficiency and poor optical purity [1]. Furthermore, the mandelate salt system uniquely enables near-100% recycling of the resolving agent because the 2-amino-1-butanol component resists racemization under process conditions, a feature absent in ephedrine- or cinchonine-based resolution schemes where the resolving agent is either consumed or requires separate recovery steps [2].

Quantitative Comparative Evidence: (2R)-2-Aminobutan-1-ol Mandelate Salt Versus Alternative Resolution Systems and Chiral Amino Alcohols


Mutual Optical Resolution Efficiency: Mandelate Salt vs. Tartrate and Glutamate Resolution of 2-Amino-1-butanol

The mandelate salt system enables mutual optical resolution—simultaneously resolving both (±)-2-amino-1-butanol and (±)-mandelic acid—by preferential crystallization of the less-soluble enantiomeric salt pair. In contrast, the prior art tartaric acid method produces salts with unfavorable solubility, depositability, and hygroscopicity, resulting in low resolution efficiency and low optical purities that render it commercially disadvantageous [1]. The mandelate approach achieves a crude mandelate salt yield of approximately 93% of theoretical after recycling the mother liquor twice, with the final isolated yield of optically active mandelic acid reaching 75–85% of theoretical [2]. Meanwhile, the tartrate resolution of (±)-2-amino-1-butanol via hemitartrate formation has been reported to yield as low as approximately 10% for the desired enantiomer; neutral tartrate salt optimization improved yields by 63% over hemitartrate methods but still requires additional processing steps not needed in the mandelate mutual-resolution scheme [3].

Chiral Resolution Diastereomeric Salt Crystallization Process Chemistry

Racemization Resistance of 2-Amino-1-butanol in Mandelate Salt: Enabling 100% Resolving Agent Recycle

A critical process advantage of the (2R)-2-aminobutan-1-ol mandelate system is that the optically active 2-amino-1-butanol component is resistant to racemization under the alkaline conditions employed during mother liquor racemization and recycling. U.S. Patent 4,259,521 explicitly states that 'the optically active 2-amino-1-butanol and the other optical isomer of mandelic acid are essentially 100% recycled' [1]. This contrasts with alternative resolving agents such as ephedrine and cinchonine, which were reported in Japanese Patent Disclosure No. 24849/1979 to require complex separation procedures and suffer from low efficiency and difficulty in obtaining pure optically active substances [2]. The racemization resistance of 2-amino-1-butanol eliminates the need for a separate resolving-agent recovery step, directly improving process mass intensity and reducing raw material costs.

Racemization Resistance Process Economics Resolving Agent Recycling

Chiral Auxiliary Performance: (R)-2-Amino-1-butanol-Derived Ligands vs. Other Amino Alcohol Scaffolds in Asymmetric Catalysis

The (R)-2-amino-1-butanol scaffold, liberated from the mandelate salt, serves as a versatile chiral building block for ligand synthesis. Chiral imino alcohol ligands synthesized from (R)-2-amino-1-butanol and aromatic aldehydes catalyzed the enantioselective addition of diethylzinc to aryl aldehydes with enantioselectivity up to 81% ee [1]. In a separate study, C₂-symmetric β-amino alcohol derivatives prepared from (R)-2-amino-1-butanol and (S)-1,2-propanediol were used as organocatalysts for the enantioselective ring opening of epoxides, achieving up to 97% ee in good yields [2]. When compared with other amino alcohol scaffolds evaluated in the same NMR chiral solvating agent study—specifically (R)-2-phenylglycinol, (1R,2S)-cis-1-amino-2-indanol, and (S)-phenylethylamine—the (R)-2-amino-1-butanol-derived receptor (compound 5) was identified as the best chiral shift reagent, capable of producing large non-equivalent chemical shifts (up to 30.0 Hz) for carboxylic acid enantiomers and effective for enantiomeric excess determination [3].

Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

Crystalline Salt Stability and Handling: Mandelate Salt vs. Free Base Liquid Form

The (R)-2-aminobutan-1-ol free base (CAS 5856-63-3) is a colorless to slightly yellowish liquid at room temperature with a melting point of −2 °C, a boiling point of 172–178 °C, and a specific rotation of [α]²⁰/D −8.5° to −10° (neat) [1]. The liquid free base is hygroscopic and air-sensitive, presenting handling and storage challenges that can compromise enantiomeric purity over time [2]. In contrast, the mandelate salt (CAS 71550-49-7) is a crystalline solid amenable to purification by recrystallization, with the crystal structure revealing a well-defined hydrogen-bonded network (O—H···O distances of 1.63–2.52 Å and N—H···O distances of 1.91–2.30 Å) that underpins its preferential crystallization behavior and solid-state stability [3]. The crystalline salt form enables precise weighing, reproducible formulation, and long-term storage without the risk of amine oxidation or water uptake that plagues the free base.

Solid-State Chemistry Crystallization Engineering Chiral Purity Assurance

Absolute Optical Purity Determination: Ring-Locking RPLC Method Specificity for 2-Amino-1-butanol Quality Control

A 2017 study established a ring-locking strategy enabling the absolute optical purity determination of 2-amino-1-butanol by reverse-phase HPLC. The method converts 2-amino-1-butanol enantiomers into diastereomeric derivatives whose peak ratios directly report absolute enantiomeric excess without requiring a chiral stationary phase [1]. This analytical capability is critical because commercial (R)-2-amino-1-butanol specifications vary widely: one supplier reports enantiomeric ratio ≥90:10 (GC) [2], another reports ≥96% ee (GLC) [3], and a third reports 99.6% purity with optical rotation of −9.92° (neat) [4]. This 10-percentage-point variability in enantiomeric purity across commercial sources can significantly impact the stereochemical outcome of downstream syntheses. The ring-locking RPLC method provides a vendor-independent absolute purity verification tool, whereas the mandelate salt form, by virtue of its crystalline nature and preferential crystallization behavior, inherently enriches enantiomeric purity during isolation.

Analytical Quality Control Enantiomeric Purity HPLC Method Development

Procurement-Driven Application Scenarios for (2R)-2-Aminobutan-1-ol Mandelate Salt (CAS 71550-49-7)


Preparative-Scale Optical Resolution of (±)-Mandelic Acid for Cephalosporin Antibiotic Intermediate Production

The mandelate salt system is the preferred resolution method for producing optically pure (R)- or (S)-mandelic acid at scale. The process achieves 75–85% isolated yield of optically active mandelic acid with the resolving agent being essentially 100% recycled [1]. (R)-Mandelic acid serves as a key chiral intermediate for semisynthetic cephalosporin antibiotics and penicillins. The mutual resolution approach eliminates the need for separate resolving agent synthesis, as the (±)-2-amino-1-butanol co-resolved in the same process is itself a valuable precursor for ethambutol synthesis [2]. Procurement of the pre-formed mandelate salt (CAS 71550-49-7) as a starting material streamlines process development by providing both chiral components in a single, crystalline, easily handled form.

Synthesis of Ethambutol API via (R)-2-Amino-1-butanol Intermediate Liberated from Mandelate Salt

Ethambutol, a WHO Essential Medicine for tuberculosis treatment, is manufactured by condensing two equivalents of optically pure (S)- or (R)-2-amino-1-butanol with 1,2-dichloroethane. The mandelate salt resolution provides a route to enantiomerically enriched (R)-2-amino-1-butanol that, after liberation from the salt, can be directly employed in ethambutol synthesis [1]. The preferential crystallization mechanism of the mandelate salt inherently enriches enantiomeric purity beyond what is achievable with tartrate resolution methods, which have been reported to produce yields as low as ~10% for the desired enantiomer [2]. For API manufacturers requiring consistent chiral purity, the mandelate salt represents a quality-by-design starting material with established X-ray crystallographic characterization [3].

Chiral Auxiliary and Ligand Synthesis for Academic and Industrial Asymmetric Catalysis Programs

The (R)-2-amino-1-butanol scaffold, accessed from the mandelate salt, has demonstrated superior performance as a chiral building block. C₂-symmetric ligands derived from this scaffold achieve up to 97% ee in organocatalytic epoxide ring opening [1], and NMR chiral solvating agents based on this amino alcohol outperform (R)-2-phenylglycinol, (1R,2S)-cis-1-amino-2-indanol, and (S)-phenylethylamine in enantiodiscrimination of carboxylic acids, producing chemical shift non-equivalence up to 30.0 Hz [2]. Research groups and medicinal chemistry CROs developing enantioselective methodologies should procure the mandelate salt as a stable, crystalline precursor to the chiral amino alcohol, ensuring reproducible ee outcomes that may be compromised by lower-purity commercial free base lots.

Chiral Stationary Phase Development Using (R)-2-Amino-1-butanol as a Chiral Selector Scaffold

Pirkle-type chiral stationary phases (CSPs) prepared by immobilizing an aromatic amine derivative of (R)-2-amino-1-butanol onto Sepharose have demonstrated enantioselective resolution of racemic mandelic acid (maximum ee 60.84%) and 2-phenylpropionic acid (maximum ee 27.4%), with separation factors (k₁′, k₂′, α, and Rs) systematically characterized [1]. The (R)-2-amino-1-butanol motif provides a defined chiral recognition element whose hydrogen-bonding donor/acceptor profile is directly related to the crystal structure of the mandelate salt [2]. For analytical laboratories and column manufacturers developing CSPs, the mandelate salt offers a well-characterized, crystalline precursor that can be stored and dispensed with higher precision than the hygroscopic free base liquid.

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